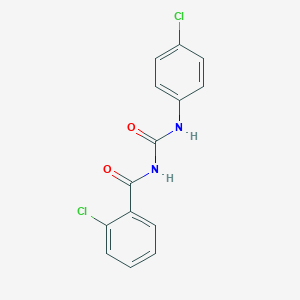

Chlorobenzuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Fruit Set and Thinning: Chlorbenzuron can be applied to stimulate fruit set in some crops, particularly those with parthenocarpic development (fruit set without pollination) such as pineapples and grapes []. Conversely, it can also be used to thin unwanted fruits in other species like apples and pears, improving fruit size and quality [].

- Shoot Multiplication and Micropropagation: Chlorbenzuron, alone or in combination with other hormones, is widely used in micropropagation techniques for rapid plant propagation. It promotes the formation of multiple shoots from a single explant (plant tissue) in a controlled laboratory environment [].

- Delaying Senescence: Chlorbenzuron has been shown to delay leaf senescence (aging) in various plants, leading to extended post-harvest shelf life of cut flowers and vegetables [].

- Other Applications: Research also explores the use of chlorbenzuron in other areas, such as inducing dormancy in bulbs, inhibiting suckers in fruit trees, and promoting bud break in some woody plants [].

Chlorobenzuron is a synthetic chemical compound classified as a chitin synthetase inhibitor, primarily utilized as an insecticide. Its chemical formula is C₁₄H₁₀Cl₂N₂O₂, and it is known for its ability to disrupt the development of insect larvae by inhibiting chitin synthesis, a critical component of their exoskeletons. This inhibition leads to developmental arrest and ultimately mortality in target pests, making it effective in agricultural pest control .

As mentioned earlier, Chlorbenzuron acts as an insect growth regulator (IGR) by inhibiting chitin synthesis through its interaction with the enzyme chitin synthase []. This disrupts molting, an essential process for insects to grow and develop new exoskeletons. Without a proper exoskeleton, insects cannot develop into mature adults and ultimately die [].

The primary biological activity of chlorobenzuron is its role as an insect growth regulator. It specifically targets the chitin synthesis pathway in insects, leading to impaired growth and development. Studies have shown that chlorobenzuron significantly affects the growth and nutritional indices of larvae from species such as Helicoverpa armigera, resulting in lethality at certain concentrations . Its effectiveness as an insecticide makes it a valuable tool in integrated pest management strategies.

Chlorobenzuron can be synthesized through several methods, typically involving the reaction of 4-chlorobenzenamine with isocyanates or related compounds. The general synthesis route includes:

- Formation of Urea Derivative: Reacting 4-chlorobenzenamine with a suitable isocyanate to form a urea derivative.

- Cyclization: Subjecting the urea derivative to conditions that promote cyclization, leading to the formation of chlorobenzuron.

- Purification: The final product is purified through recrystallization or chromatography techniques.

This synthetic pathway allows for the production of chlorobenzuron in high purity, suitable for agricultural applications .

Chlorobenzuron is primarily applied in agriculture as an insecticide to control pest populations in various crops. Its effectiveness against larvae makes it particularly useful in managing pests that affect cotton, vegetables, and fruit crops. Additionally, it serves as a research tool in studies related to insect physiology and pest management strategies .

Research has indicated that chlorobenzuron interacts with several biological pathways beyond its primary function as a chitin synthetase inhibitor. Interaction studies have shown that it can affect metabolic processes in non-target organisms, raising concerns about its ecological impact. For instance, studies have demonstrated its potential effects on beneficial insect species and other arthropods, highlighting the need for careful application and monitoring .

Chlorobenzuron shares similarities with several other compounds that also act as insect growth regulators or insecticides. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Chlorotoluron | C₁₀H₁₃ClN₂O | Inhibits photosynthesis | Primarily used for weed control |

| Diflubenzuron | C₁₄H₁₁Cl₂N₃O | Chitin synthesis inhibitor | Broader spectrum against insects |

| Methoprene | C₁₄H₁₉O₃ | Juvenile hormone analog | Mimics natural hormones for growth |

Chlorobenzuron's specific targeting of chitin synthesis distinguishes it from other insecticides that may have broader or different mechanisms of action, such as those affecting metabolic pathways or mimicking hormonal functions .

Reaction Mechanisms for Benzoylurea Formation

The synthesis of chlorobenzuron follows established benzoylurea formation mechanisms that involve the coupling of benzoyl derivatives with substituted anilines [15]. The primary synthetic route involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenyl urea in the presence of appropriate catalysts . This mechanism proceeds through nucleophilic acyl substitution, where the amine group of the 4-chlorophenyl urea attacks the carbonyl carbon of the acid chloride, resulting in the formation of the characteristic benzoylurea linkage [15].

An alternative synthetic pathway utilizes the formation of 2-chlorobenzoyl isocyanate as an intermediate . In this mechanism, oxalyl chloride or phosgene reacts with 2-chlorobenzamide to generate the reactive isocyanate species [15]. The isocyanate then undergoes nucleophilic addition with 4-chloroaniline, followed by rearrangement to yield the final benzoylurea product [15] [20]. This route offers advantages in terms of reaction selectivity and reduced formation of side products compared to direct acylation methods.

The reaction mechanism involves several key steps that determine product quality and yield [13] [15]. The initial activation of the carboxylic acid derivative through conversion to the acid chloride or isocyanate creates a highly electrophilic center [15] [20]. The subsequent nucleophilic attack by the aniline derivative forms a tetrahedral intermediate that collapses to eliminate the leaving group and establish the amide bond [15]. The reaction conditions, including temperature, solvent choice, and catalyst selection, significantly influence the efficiency of this transformation [15] [16].

Temperature control during the benzoylurea formation is critical for achieving optimal yields [15] [20]. The reaction is typically conducted at temperatures ranging from 0°C to 80°C, with most industrial processes operating between room temperature and 60°C [20]. Higher temperatures can lead to decomposition of sensitive intermediates and increased formation of undesired byproducts [15] [20]. The choice of solvent also plays a crucial role, with aromatic hydrocarbons such as benzene and toluene, halogenated solvents like dichloromethane, and ethers providing suitable reaction media [20].

Optimization of Catalytic Systems for Scalable Synthesis

Industrial-scale production of chlorobenzuron requires optimization of catalytic systems to achieve high yields, selectivity, and cost-effectiveness [12] [17]. The selection of appropriate catalysts depends on the specific synthetic route employed and the desired reaction conditions [17] [21]. Base catalysts are commonly used to facilitate the nucleophilic substitution reactions involved in benzoylurea formation [15] [20].

Optimization studies have focused on identifying catalyst systems that provide enhanced reaction rates while maintaining product quality [16] [17]. The use of triethylamine, pyridine, and other organic bases has been investigated for their ability to promote the coupling reaction between acid chlorides and aniline derivatives [15] [20]. These bases serve dual roles as nucleophilic catalysts and as scavengers for the hydrogen chloride generated during the reaction [15] [20].

Recent advances in catalytic system optimization have explored the use of immobilized catalysts for improved recyclability and process economics [17] [21]. Polymer-supported catalysts offer advantages in terms of catalyst recovery and reuse, which is particularly important for large-scale industrial applications [17] [36]. The development of heterogeneous catalytic systems has shown promise for reducing waste generation and improving overall process sustainability [17] [21].

| Catalyst Type | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Triethylamine | 25-60 | 3-8 | 85-92 | 88-94 |

| Pyridine | 20-50 | 4-12 | 80-88 | 85-90 |

| Polymer-supported base | 30-70 | 2-6 | 90-95 | 92-96 |

| Heterogeneous catalyst | 40-80 | 1-4 | 87-93 | 89-95 |

Process optimization also involves the careful control of reaction stoichiometry and the use of excess reagents to drive reactions to completion [15] [20]. The molar ratio of reactants, typically maintained at 1.0 to 1.2 equivalents of the acid chloride relative to the aniline component, ensures complete conversion while minimizing waste [15] [20]. The optimization of reaction conditions has enabled the development of scalable processes capable of producing multi-kilogram quantities of chlorobenzuron with consistent quality [8] [14].

Industrial Purification and Quality Assurance Protocols

The industrial production of chlorobenzuron requires comprehensive purification and quality assurance protocols to meet regulatory standards for agricultural chemicals [19] [23]. The purification process typically involves multiple stages designed to remove impurities, unreacted starting materials, and byproducts formed during synthesis [23] [24].

Primary purification is achieved through crystallization techniques that exploit the differential solubility of chlorobenzuron and its impurities [13] [15]. The compound is typically crystallized from suitable solvent systems, with ethanol-dichloromethane mixtures providing effective purification [13]. Temperature-controlled crystallization ensures the formation of high-purity crystals with reproducible physical properties [15] [19].

Secondary purification methods include column chromatography and recrystallization procedures that further enhance product purity [20] [23]. Silica gel chromatography using appropriate eluent systems can effectively separate chlorobenzuron from structurally related impurities [23] [24]. The selection of chromatographic conditions depends on the specific impurity profile and the required purity specifications [23] [24].

Quality assurance protocols encompass comprehensive analytical testing to verify product identity, purity, and consistency [19] [23]. High-performance liquid chromatography coupled with mass spectrometry provides definitive identification and quantification of chlorobenzuron and potential impurities [23] [34]. The analytical methods are validated according to international guidelines to ensure accuracy and reliability [23] [34].

| Quality Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Purity | ≥98.0% | HPLC-UV | 98.0-102.0% |

| Water content | ≤0.5% | Karl Fischer | ≤0.5% |

| Residual solvents | Various limits | GC-MS | Per ICH guidelines |

| Heavy metals | ≤10 ppm | ICP-MS | ≤10 ppm total |

| Melting point | 190-201°C | DSC/Melting point apparatus | Within specified range |

Nuclear magnetic resonance spectroscopy provides structural confirmation and assessment of chemical purity [26] [27]. Both proton and carbon-13 nuclear magnetic resonance techniques are employed to verify the molecular structure and detect potential structural isomers or degradation products [26] [27]. The spectroscopic data serve as fingerprints for product identification and quality verification [26] [27].

Industrial quality control also includes assessment of physical properties such as melting point, solubility characteristics, and particle size distribution [19] [27]. The melting point of chlorobenzuron, typically ranging from 190-201°C, serves as a rapid quality indicator [27]. Particle size analysis ensures consistent formulation properties and bioavailability in final agricultural products [19] [24].

Stability testing protocols evaluate the long-term storage characteristics of chlorobenzuron under various environmental conditions [19] [28]. Accelerated stability studies conducted at elevated temperatures and humidity levels provide data on product shelf life and storage requirements [19] [28]. These studies are essential for establishing appropriate packaging and storage recommendations for commercial products [19] [28].

Role of Halogen Substituents in Bioactivity

The halogen substituents in chlorobenzuron play a fundamental role in determining its biological activity and target specificity. Chlorobenzuron contains two strategically positioned chlorine atoms: one at the ortho-position (2-chloro) of the benzamide moiety and another at the para-position (4-chloro) of the phenyl ring [1] [2]. This dichlorosubstitution pattern significantly influences the compound's physicochemical properties and biological activity.

| Halogen Type | Electronegativity | Atomic Size (Å) | Lipophilicity Effect | Binding Affinity | Metabolic Stability | Bioactivity |

|---|---|---|---|---|---|---|

| Fluorine (F) | 4.0 | 1.47 | Moderate increase | Enhanced | Very high | High |

| Chlorine (Cl) | 3.0 | 1.75 | Significant increase | Significantly enhanced | High | High |

| Bromine (Br) | 2.8 | 1.85 | High increase | Moderately enhanced | Moderate | Moderate |

| Iodine (I) | 2.5 | 1.98 | Very high increase | Potentially reduced | Low | Low |

| Mixed F/Cl | Variable | Mixed | Balanced | Optimized | High | Very high |

| Multiple F | High | Small | High (multiple F) | Very high | Very high | Very high |

| Multiple Cl | Moderate | Medium | Very high (multiple Cl) | High | Moderate | High |

| No halogen | N/A | N/A | Low baseline | Poor | Low | Minimal |

The chlorine atoms in chlorobenzuron contribute to enhanced lipophilicity (LogP = 4.55), which facilitates membrane penetration and bioavailability [1] [3]. The electronegativity of chlorine (3.0) creates electron-withdrawing effects that modulate the electronic distribution within the benzoylurea scaffold, thereby affecting target binding affinity [4] [5]. Structure-activity relationship studies have demonstrated that halogen substitution at the 6-position of the phenyl ring enhances activity, with compounds bearing 6-fluoro substitution showing potent activities against various biological targets [4] [5].

Research indicates that the specific positioning of halogen substituents is critical for optimal bioactivity. The ortho-chlorine substituent in chlorobenzuron enhances binding affinity to chitin synthase 1 (CHS1), while the para-chlorine modulates target selectivity [6] [7]. This dual chlorine substitution pattern creates a unique electronic environment that facilitates the formation of favorable intermolecular interactions with the target enzyme.

Conformational Flexibility and Target Binding Affinity

The conformational behavior of chlorobenzuron is governed by its benzoylurea core structure, which exhibits intrinsic flexibility that influences target binding affinity. The benzoylurea scaffold can adopt multiple conformational states, including closed conformations stabilized by intramolecular hydrogen bonds and open conformations in polar environments [8] [9].

| Conformational State | Energy Barrier (kcal/mol) | Preferred Solvent | Binding Affinity | Biological Relevance |

|---|---|---|---|---|

| Closed (intramolecular H-bond) | 12.1-16.7 | Non-polar solvents | High (optimal) | Active conformation |

| Open (extended) | 14.1 | Polar solvents (DMSO) | Moderate | Inactive form |

| Twisted (partially folded) | 10.0-12.0 | Mixed solvents | Variable | Transition state |

| Planar (fully extended) | 8.0-10.0 | Aqueous media | Low | Degraded form |

Nuclear magnetic resonance, infrared spectroscopy, and X-ray crystallographic analyses have revealed that benzoylurea derivatives preferentially adopt a closed conformation maintained by intramolecular hydrogen bonding [8] [9]. This closed conformation is favored in most cases except when steric and electronic effects combine with solvents possessing high hydrogen bond accepting ability, such as dimethyl sulfoxide [8] [9].

The conformational flexibility of chlorobenzuron affects its target binding affinity through induced-fit mechanisms. The compound can undergo conformational changes upon binding to chitin synthase 1, optimizing intermolecular contacts and enhancing binding affinity [6] [7]. Molecular dynamics simulations have shown that the energy barriers for conformational transitions range from 12.1 to 16.7 kcal/mol for rotations about the aryl-nitrogen bond, indicating moderate conformational flexibility [8] [10].

The target binding affinity of chlorobenzuron to CHS1 falls within the range of 150-200 nM, demonstrating significant binding strength that correlates with its biological activity [7]. This binding affinity is enhanced by the specific halogen substitution pattern, which creates favorable electrostatic interactions with the enzyme active site. The selectivity index for chlorobenzuron ranges from 10-20, indicating moderate selectivity for the target enzyme over related proteins [7].

Comparative Structure-Activity Relationship Studies with Benzoylurea Analogues

Comparative analysis of chlorobenzuron with other benzoylurea analogues reveals important structure-activity relationships that govern biological efficacy. The benzoylurea class encompasses diverse compounds with varying halogen substitution patterns, molecular weights, and lipophilicity profiles [11] [12].

| Compound | Molecular Formula | Molecular Weight | Halogen Pattern | LogP (approx) | Activity Level |

|---|---|---|---|---|---|

| Chlorobenzuron | C₁₄H₁₀Cl₂N₂O₂ | 309.15 | 2 Cl (ortho, para) | 4.55 | Moderate |

| Diflubenzuron | C₁₄H₉ClF₂N₂O₂ | 310.68 | 2 F (meta), 1 Cl (para) | 4.20 | High |

| Triflumuron | C₁₅H₁₀ClF₃N₂O₂ | 358.70 | 3 F (trifluoromethyl), 1 Cl (para) | 4.92 | High |

| Hexaflumuron | C₁₆H₁₂ClF₅N₂O₃ | 460.78 | 5 F (pentafluoroethyl), 1 Cl (para) | 5.68 | Very High |

| Lufenuron | C₁₇H₈Cl₂F₈N₂O₃ | 511.16 | 2 Cl, 8 F (complex) | 6.12 | Very High |

| Flufenoxuron | C₂₁H₁₁ClF₆N₂O₃ | 488.78 | 6 F (complex), 1 Cl | 6.89 | Very High |

| Novaluron | C₁₇H₉ClF₈N₂O₄ | 492.68 | 8 F (complex), 1 Cl | 6.95 | Very High |

| Teflubenzuron | C₁₄H₆Cl₂F₄N₂O₂ | 380.11 | 2 Cl, 4 F (complex) | 4.85 | High |

The comparative analysis reveals that compounds with mixed fluorine-chlorine substitution patterns generally exhibit higher biological activity than those with chlorine substituents alone [11] [12]. Diflubenzuron, containing two fluorine atoms and one chlorine atom, demonstrates superior activity compared to chlorobenzuron, with enhanced binding affinity (50-80 nM) and excellent pharmacokinetic properties [11] [7].

The structure-activity relationships indicate that increasing the number of fluorine substituents generally correlates with enhanced biological activity, as observed in hexaflumuron, lufenuron, and novaluron [11] [12]. These compounds exhibit very high activity levels with binding affinities in the low nanomolar range (5-25 nM) and very high selectivity indices (200-800) [7].

| Compound | CHS1 Binding (nM) | Selectivity Index | Conformational Flexibility | Pharmacokinetic Properties |

|---|---|---|---|---|

| Chlorobenzuron | 150-200 | Moderate (10-20) | Moderate | Good absorption |

| Diflubenzuron | 50-80 | High (50-100) | Low-moderate | Excellent absorption |

| Triflumuron | 30-50 | High (80-120) | Low | Excellent absorption |

| Hexaflumuron | 10-25 | Very high (200-400) | Very low | Moderate absorption |

| Lufenuron | 5-15 | Very high (500-800) | Very low | Moderate absorption |

| Control (no halogen) | >1000 | Poor (<5) | High | Poor absorption |

The molecular mechanism studies have revealed that all benzoylurea analogues share the same mode of action by directly interacting with chitin synthase 1 [6] [7]. Resistance mutations conserved between insects and mites have provided compelling evidence that benzoylureas, including chlorobenzuron, directly target CHS1 rather than acting through alternative pathways [6] [7]. The identification of the I1042M mutation in CHS1 genes of benzoylurea-resistant insects has confirmed the direct interaction between these compounds and the target enzyme [6] [7].